1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid is a compound of significant interest in organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
It’s known that boc-protected compounds are commonly used in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in biological pathways.
Mode of Action
The compound, being a Boc-protected amino acid derivative, primarily acts as a protecting group in organic synthesis . The Boc group shields the reactive amine functionality during reaction sequences, preventing unwanted side reactions . The deprotection of the Boc group can be achieved under mild conditions, typically using acids .
Biochemical Pathways
As a boc-protected compound, it’s likely involved in the synthesis of complex molecules, possibly peptides or proteins . The compound can participate in reactions where the Boc group is removed or added, affecting the structure and function of the synthesized molecules .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its role in the synthesis of larger molecules . By acting as a protecting group, it allows for the selective formation of bonds in complex molecules, potentially enabling the creation of bioactive compounds with therapeutic effects .
Action Environment
The action, efficacy, and stability of “1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid” are influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and solvent conditions of the reaction environment . Furthermore, the presence of other reactive species can also influence the compound’s behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid typically involves the protection of the amine group in 4-hydroxypiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group is commonly removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- N-Carbobenzoxy (Cbz) Compounds
- Fmoc Compounds
- Acetyl (Ac) Compounds
Properties
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-4-11(16,5-7-12)8(13)14/h16H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWCMYNTGFJVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646538 | |
Record name | 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495414-64-7 | |
Record name | 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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